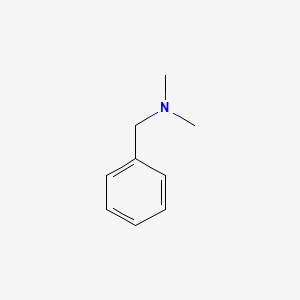

N,N-Dimethylbenzylamine

Description

Significance in Contemporary Organic Synthesis and Industrial Chemistry

In the realm of organic synthesis, N,N-Dimethylbenzylamine is a cornerstone compound, serving as a critical building block for more complex molecules. chemimpex.com Its basicity and nucleophilicity are central to its utility in a variety of reactions, including alkylation and condensation processes. atamanchemicals.com The compound's ability to facilitate these transformations makes it an essential component in the synthesis of numerous organic compounds.

Industrially, this compound's impact is particularly pronounced in polymer chemistry. It is a widely used catalyst in the production of polyurethane foams and epoxy resins, materials that are ubiquitous in modern life. atamankimya.comlabmartgh.comsincerechemicals.com In the manufacturing of polyurethane, it acts as an accelerator in the curing process, enhancing the performance and durability of the final product, which finds applications in furniture, automotive parts, and insulation. sincerechemicals.com Similarly, in the context of epoxy resins, it serves as a curing agent, crucial for the production of coatings, adhesives, and composites. sincerechemicals.comsincerechemicals.com Its role extends to the rubber industry, where it is used as a curing agent to improve the elasticity and durability of rubber products. sincerechemicals.com

Beyond polymers, this compound is an important intermediate in the synthesis of a wide range of chemicals, including pharmaceuticals and agrochemicals. atamanchemicals.comchemimpex.com It is involved in the production of antihistamines and has been explored as a precursor for other bioactive compounds. atamanchemicals.comchemimpex.com In agriculture, it is used in the formulation of pesticides and herbicides, and as a surfactant to help disperse active ingredients. atamanchemicals.comchemimpex.com

Overview of its Multifaceted Utility as a Reagent and Catalyst in Chemical Research

The versatility of this compound is evident in its dual role as both a reagent and a catalyst. As a reagent, it participates directly in chemical reactions to form new chemical bonds and products. For instance, it is used in the synthesis of bis[(N,N-dimethylamino)benzyl] selenide (B1212193) and reacts with methyl iodide to form a quaternary ammonium (B1175870) salt, which can be used as a phase transfer catalyst. chemicalbook.comatamanchemicals.com Its reaction with Os₃(CO)₁₂ to form triosmium clusters further demonstrates its utility as a reagent in organometallic chemistry. labmartgh.comsigmaaldrich.com

As a catalyst, this compound accelerates chemical reactions without being consumed in the process. sincerechemicals.com Its primary catalytic application is in the curing of epoxy resins and the formation of polyurethane foams. atamankimya.comlabmartgh.comchemicalbook.com It effectively catalyzes the reaction between isocyanates and polyols to form polyurethanes. atamanchemicals.com Furthermore, it has been used as a catalyst in the curing reaction of formulations of diglycidyl ether of bisphenol A and tetrahydrophthalic anhydride (B1165640). chemicalbook.comatamanchemicals.com The compound's ability to undergo directed ortho metalation with organolithium reagents like butyl lithium opens up further avenues for its use in synthetic organic chemistry. chemicalbook.comatamanchemicals.com

Recent research has also explored the use of α-metalated this compound ligands to create highly active lanthanum-based catalysts for reactions such as intermolecular hydrophosphination and hydrophosphinylation. rsc.org

Scope and Research Trajectories of this compound Investigations

The investigation into the applications of this compound is an active and evolving field of research. Current trends indicate a growing demand for the compound in the pharmaceutical and agrochemical sectors, driven by the expansion of these industries, particularly in emerging markets. pmarketresearch.com

A significant research trajectory is the development of more sustainable and environmentally friendly manufacturing processes. pmarketresearch.com This includes the exploration of "green chemistry" principles to create more efficient and less hazardous synthetic routes for and with this compound. atamanchemicals.com The market for this compound is projected to see substantial growth, with some analyses predicting a significant increase in market value by the early 2030s, driven by its wide range of applications and the increasing demand for high-performance materials. marketresearchintellect.comopenpr.com

Furthermore, research is expanding into novel applications, such as its use in the formulation of biofuels and bioplastics, where it can enhance the performance of biodegradable materials. pmarketresearch.com The development of new catalytic systems based on this compound derivatives continues to be a fruitful area of investigation, promising new synthetic methodologies with improved efficiency and selectivity. rsc.org

Interactive Data Table: Key Applications of this compound

| Application Category | Specific Use | Reference(s) |

| Polymer Chemistry | Catalyst for polyurethane foam production | atamanchemicals.com, labmartgh.com, sincerechemicals.com, atamankimya.com |

| Curing agent for epoxy resins | labmartgh.com, sincerechemicals.com, atamankimya.com, sincerechemicals.com | |

| Accelerator for rubber curing | sincerechemicals.com | |

| Organic Synthesis | Intermediate for pharmaceuticals (e.g., antihistamines) | atamanchemicals.com, chemimpex.com |

| Intermediate for agrochemicals (e.g., pesticides, herbicides) | atamanchemicals.com, chemimpex.com | |

| Reagent for the synthesis of other organic compounds | chemicalbook.com, atamanchemicals.com | |

| Industrial Chemicals | Intermediate for quaternary ammonium compounds | atamankimya.com, atamanchemicals.com |

| Corrosion inhibitor | atamankimya.com | |

| Acid neutralizer | atamankimya.com | |

| Component in detergents and cleaners | atamanchemicals.com | |

| Additive in lubricants | atamanchemicals.com | |

| Catalysis | Catalyst in various organic reactions | atamanchemicals.com, sincerechemicals.com, chemicalbook.com, atamanchemicals.com |

| Ligand for metal-based catalysts | rsc.org |

Properties

IUPAC Name |

N,N-dimethyl-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBDWLFCJWSEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N, Array | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1875-92-9 (hydrochloride) | |

| Record name | N,N-Dimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021854 | |

| Record name | N,N-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyldimethylamine appears as a colorless to light yellow liquid with an aromatic odor. Slightly less dense than water and slightly soluble in water. Corrosive to skin, eyes and mucous membranes. Slightly toxic by ingestion, skin absorption and inhalation. Used in the manufacture of adhesives and other chemicals., Liquid, Clear to yellow liquid with a strong odor; [NJ-HSFS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzyl dimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

357.8 °F at 760 mmHg (USCG, 1999), 180 °C | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

140 °F, 57 °C o.c. | |

| Record name | N-Benzyl dimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml: 1.2 (moderate) | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.915 at 50 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.9 | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.58 [mmHg] | |

| Record name | N-Benzyl dimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-83-3, 28262-13-7 | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028262137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIMETHYLBENZYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYP7AXQ1YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-103 °F (USCG, 1999), -75 °C | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for N,n Dimethylbenzylamine

Established Alkylation Protocols and Mechanistic Refinements

Traditional synthesis of N,N-Dimethylbenzylamine often relies on the direct alkylation of benzylamine (B48309), a process that has been refined over time through both solution-phase and gas-phase protocols.

One of the most fundamental methods for synthesizing this compound is the direct alkylation of benzylamine with a methylating agent such as methyl iodide. This reaction proceeds via a series of nucleophilic substitution (SN2) reactions. Initially, benzylamine acts as a nucleophile, attacking the methyl iodide to form N-methylbenzylamine. This secondary amine is typically more nucleophilic than the starting primary amine and reacts further with another equivalent of methyl iodide to yield the desired tertiary amine, this compound.

A significant challenge in this protocol is controlling the reaction to prevent over-alkylation. This compound itself remains nucleophilic and can react with a third equivalent of methyl iodide to form the quaternary ammonium (B1175870) salt, benzyltrimethylammonium (B79724) iodide. chemicalbook.com This process, known as exhaustive methylation, can reduce the yield of the desired tertiary amine. Mechanistic refinements to improve selectivity involve careful control of stoichiometric ratios of the reactants, temperature, and the use of a base to neutralize the hydrogen iodide (HI) byproduct formed during the first two alkylation steps.

For industrial-scale production, gas-phase reactions offer advantages such as continuous processing and easier product separation. In this methodology, vaporized benzylamine and a methyl halide (e.g., methyl chloride) are passed over a solid catalyst at elevated temperatures. The catalyst, often a metal oxide such as alumina (B75360) (Al2O3) or silica (B1680970) (SiO2), provides an active surface for the alkylation reaction to occur. semanticscholar.orghw.ac.uk The acidic or basic sites on the catalyst surface can facilitate the reaction mechanism.

This method can suffer from the same selectivity issues as the solution-phase protocol, with the potential formation of mono-methylated and quaternary products. Refinements in this technique focus on optimizing the catalyst material, reaction temperature, pressure, and residence time to maximize the yield and selectivity for this compound while minimizing catalyst deactivation. hw.ac.uk

Innovations in Synthesis Techniques

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound. These innovations include the use of alternative energy sources, advanced catalytic systems, and novel reaction pathways.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. rsc.org By using microwave irradiation, a reaction mixture can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and improved product yields compared to conventional heating methods. researchgate.netnih.gov The N-alkylation of amines with alkyl halides is a reaction type that benefits significantly from this technology. researchgate.net This approach offers a greener alternative by reducing energy consumption and often allowing for the use of less solvent. nih.gov The synthesis of N-benzylamide conjugates has been successfully demonstrated using microwave-assisted nucleophilic substitution, highlighting the technique's applicability to forming C-N bonds with benzyl-containing moieties. nih.gov

The development of sophisticated catalysts is at the forefront of modern synthetic chemistry, aiming to provide highly selective and high-yielding transformations under mild conditions.

Transition Metal Complexes: Homogeneous catalysts based on transition metals like ruthenium (Ru) and iridium (Ir) have proven highly effective for the N-alkylation of amines. researchgate.netacs.org These catalysts can utilize alcohols, such as methanol (B129727), as the alkylating agent in a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgnih.gov This process avoids the use of toxic and reactive methyl halides. nih.gov Iridium(III) complexes bearing N-heterocyclic carbene (NHC) ligands, for example, have shown excellent performance in the N-methylation of anilines with methanol. nih.gov

Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of separation and reusability. Molybdenum oxides have been shown to be highly active and selective for the N,N-dimethylamination of benzyl (B1604629) alcohol. researchgate.net Other heterogeneous systems, such as Raney Nickel (Raney Ni) and Palladium on carbon (Pd/C), are effective for the reductive methylation of benzylamine using formaldehyde (B43269) as the carbon source. researchgate.net Studies have shown that palladium catalysts tend to produce toluene (B28343) as the major by-product, whereas nickel catalysts can lead to by-products from imine intermediates, indicating different mechanistic interactions with the catalyst surface. researchgate.net

| Catalyst System | Substrates | Reaction Type | Key Advantages |

|---|---|---|---|

| Iridium(III)-NHC Complexes | Anilines + Methanol | N-Methylation | High yields, avoids methyl halides. nih.gov |

| Molybdenum Oxides (MoO3-x) | Benzyl Alcohol + DMF | N,N-Dimethylamination | High activity and selectivity for tertiary amines. researchgate.net |

| Raney Nickel / Pd/C | Benzylamine + Formaldehyde | Reductive Methylation | Effective heterogeneous system; different byproduct profiles. researchgate.net |

| Nickel on Al2O3–SiO2 | Benzyl Alcohol + Ammonia Source | N-Alkylation | Suppresses over-alkylation to secondary amines. acs.org |

An innovative and atom-economical approach involves the reaction of benzyl alcohol with N,N-dimethylformamide (DMF). In this method, DMF serves as both the solvent and the source of the dimethylamino group. The reaction is effectively catalyzed by molybdenum oxides (MoO3-x), which exhibit high activity and selectivity for the desired N,N-dimethylamination product. researchgate.net This pathway represents a direct and efficient route to tertiary amines from readily available alcohols, avoiding the need for separate amine and alkylating agent feedstocks. researchgate.net

Considerations for Industrial-Scale Production and Process Optimization in Research

The transition from laboratory-scale synthesis to industrial-scale production of this compound (DMBA) necessitates a focus on process optimization to ensure economic viability, safety, and environmental sustainability. Research in this area targets the enhancement of reaction efficiency, product purity, and the minimization of waste through meticulous control of process parameters and the adoption of advanced manufacturing technologies.

A primary method for industrial synthesis involves the reaction of benzyl chloride with dimethylamine (B145610). sincerechemicals.com Another common approach is the Eschweiler-Clarke reaction, which uses benzylamine, formaldehyde, and formic acid. sincerechemicals.com Optimizing these processes for large-scale production involves several key considerations.

Research has demonstrated that precise control over reaction parameters is crucial for minimizing such impurities. A study focusing on the synthesis of a related compound, 4-amino-N,N-dimethylbenzylamine, highlighted the importance of controlling the feed rate of the reactants. By adding p-nitrobenzyl bromide in batches to a solution containing dimethylamine and triethylamine, where the molar percentage of dimethylamine was carefully maintained, the formation of the impurity bis(4-nitrobenzyl)-dimethylammonium bromide was effectively suppressed. google.com This approach, which optimized reaction conditions, resulted in a product with high purity (99.8%) and a high yield (94%). google.com

Similarly, in the synthesis of DMBA from benzyl chloride and aqueous dimethylamine, maintaining the reaction temperature below 40°C and using a specific molar ratio of amine to benzyl chloride (6 to 1) are critical for controlling the reaction rate and maximizing yield. chemicalbook.com Post-reaction, purification methods such as steam distillation are employed to separate the product, yielding crude DMBA with a purity of 76.1%. chemicalbook.com

Advanced Reactor Technology: The choice of reactor technology plays a pivotal role in process optimization. While traditional batch reactors are common, modern continuous flow reactors, such as microchannel reactors, offer significant advantages for industrial production. A study utilizing a Corning microchannel glass reactor for the reaction of benzyl chloride with a 20wt%-40wt% dimethylamine water solution demonstrated the benefits of this technology. patsnap.com

The microchannel reactor provides superior heat and mass transfer, allowing for precise temperature control and improved reaction efficiency. This method prevents the escape of toxic dimethylamine gas and reduces the generation of by-products, simplifying separation and purification. patsnap.com The process involves heating the glass module to a specific temperature (e.g., 70°C or 90°C) and pumping the reactants through the channels, leading to a high-yield, low-pollution process suitable for large-scale manufacturing. patsnap.com

| Parameter | Batch Reactor Process chemicalbook.com | Microchannel Reactor Process patsnap.com | Optimized Batch Process (related compound) google.com |

| Primary Reactants | Benzyl Chloride, 25% Aqueous Dimethylamine | Benzyl Chloride, 20-40% Aqueous Dimethylamine | p-Nitrobenzyl Bromide, Dimethylamine Hydrochloride, Triethylamine |

| Temperature | < 40°C | 70°C - 90°C | 15°C |

| Molar Ratio (Amine:Halide) | 6 : 1 | 1.7 : 1 to 2.2 : 1 | Not specified, controlled feed |

| Reaction Time | 2 hours (addition) + 1 hour (stirring) | Continuous flow | 2 hours (stirring post-addition) |

| Purification Method | Steam Distillation, Fractional Distillation | Separation of layers | Washing, Distillation, Recrystallization |

| Reported Yield | 76.1% (crude) | High (not quantified) | 94% |

| Reported Purity | Not specified | High (low by-products) | 99.8% |

Catalyst and Solvent Selection: Process optimization also involves the careful selection of catalysts and solvents. While some industrial processes may proceed without a dedicated catalyst, research into new catalytic systems aims to improve selectivity and further reduce by-products. atamanchemicals.com The choice of solvent is also critical; for example, studies have shown that solvents like acetone (B3395972) or dimethylformamide can be used to optimize yields, with reaction temperatures typically controlled between 50–100°C. atamanchemicals.com

Downstream Processing and Environmental Considerations: For industrial-scale production, efficient downstream processing is essential for isolating a high-purity product. Common techniques include distillation under reduced pressure (vacuum distillation) to separate DMBA from unreacted starting materials and high-boiling point impurities. chemicalbook.comatamankimya.com

Furthermore, environmental considerations are paramount. Modern industrial facilities often employ closed-loop systems to minimize the release of volatile organic compounds (VOCs) and other harmful reagents. atamanchemicals.com The development of processes that use water as a solvent, such as the microchannel reactor method, is also a significant step toward greener and more sustainable industrial production of this compound. patsnap.com

Elucidation of Reaction Mechanisms and Fundamental Reactivity Studies of N,n Dimethylbenzylamine

Role as a Lewis Base and Nucleophile in Organic Transformations

N,N-Dimethylbenzylamine (DMBA) is a versatile organic compound that exhibits significant reactivity as both a Lewis base and a nucleophile, owing to the lone pair of electrons on its nitrogen atom. atamanchemicals.com The dimethylamino group, a tertiary amine, imparts basicity to the molecule, allowing it to readily accept protons from acids. atamanchemicals.comatamankimya.com This Lewis basicity is a key feature in its catalytic activity in various organic reactions, such as in the formation of polyurethane foams and epoxy resins, where it acts as a catalyst. atamankimya.comsigmaaldrich.comwikipedia.org

The nucleophilic character of this compound is demonstrated in its reactions with electrophilic centers. The nitrogen atom's lone pair can attack electron-deficient atoms, leading to the formation of new covalent bonds. atamanchemicals.com This nucleophilicity is central to its utility in synthetic organic chemistry, particularly in alkylation and acylation reactions. atamanchemicals.com For instance, it can react with alkyl halides in nucleophilic substitution reactions. sincerechemicals.com The interplay between its basic and nucleophilic properties makes this compound a valuable reagent and catalyst in a wide array of organic transformations. atamanchemicals.comsincerechemicals.com

Electrophilic Aromatic Substitution Dynamics on the Benzyl (B1604629) Moiety

The benzyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The dimethylaminomethyl group (-CH₂N(CH₃)₂) attached to the benzene (B151609) ring acts as a directing group, influencing the regioselectivity of the substitution. While the dimethylamino group itself is a strong activating group and ortho-, para- director in electrophilic aromatic substitution, the methylene (B1212753) spacer in the benzyl moiety modifies this influence. The benzyl group facilitates electrophilic substitution reactions on the aromatic ring. atamanchemicals.com

Directed ortho-metalation (DoM) presents a powerful alternative to traditional electrophilic aromatic substitution for achieving regioselective functionalization of the benzyl moiety. wku.eduwikipedia.org In contrast to classical EAS which often yields a mixture of ortho and para products, DoM allows for substitution exclusively at the ortho position. wikipedia.org This method utilizes organolithium reagents to deprotonate the aromatic ring at the position ortho to the directing group, followed by quenching with an electrophile. wikipedia.orgbaranlab.org

Quaternization Reactions and Formation of Quaternary Ammonium (B1175870) Salts

As a tertiary amine, this compound readily undergoes quaternization reactions when treated with alkylating agents, such as alkyl halides. atamankimya.comwikipedia.org This reaction, often referred to as the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium salt. wikipedia.org These salts are permanently charged, regardless of the solution's pH. wikipedia.org

A typical example is the reaction of this compound with an alkyl bromide to form an N-benzyl-N,N-dimethyl-N-alkylammonium bromide. researchgate.net The reaction can be generalized as:

C₆H₅CH₂N(CH₃)₂ + RX → [C₆H₅CH₂N(CH₃)₂R]⁺X⁻ wikipedia.org

These resulting quaternary ammonium salts have applications as phase transfer catalysts. atamankimya.comwikipedia.org The synthesis of benzalkonium bromides, a class of cationic surfactants, can be achieved through the quaternization of this compound with long-chain n-alkylbromides. researchgate.net

Table 1: Examples of Quaternization Reactions of this compound

| Alkylating Agent | Quaternary Ammonium Salt Product | Reference |

| Methyl iodide | N-benzyl-N,N,N-trimethylammonium iodide | atamankimya.comorgsyn.org |

| Hexyl bromide | N-benzyl-N-hexyl-N,N-dimethylammonium bromide | wikipedia.org |

| Long-chain n-alkylbromides (C8-C20) | Benzalkonium bromides | researchgate.net |

| Benzyl chloride | N,N-dibenzyl-N,N-dimethylammonium chloride | wikipedia.org |

Directed Ortho Metalation (DoM) with Organolithium Reagents

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic compounds, and this compound is a classic substrate for this transformation. wku.eduwikipedia.org The dimethylaminomethyl group serves as an effective directing metalation group (DMG). The heteroatom (nitrogen) in the DMG acts as a Lewis base, coordinating to the Lewis acidic organolithium reagent, typically an alkyllithium like n-butyllithium. wikipedia.orgbaranlab.org This coordination brings the organolithium into proximity with the ortho-protons of the benzene ring, leading to deprotonation at the nearest ortho-position and the formation of an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by a variety of electrophiles, resulting in exclusive ortho-substitution. wikipedia.org

Reactivity with n-Butyllithium and Subsequent Electrophilic Trapping

The reaction of this compound with n-butyllithium (n-BuLi) leads to the formation of an ortho-lithiated species. wikipedia.org This reaction is typically carried out in an ethereal solvent at low temperatures. researchgate.net The resulting aryllithium compound is a powerful nucleophile and can react with a wide range of electrophiles to introduce a functional group at the ortho position. wikipedia.orgwikipedia.org

The general scheme for the directed ortho-metalation of this compound and subsequent electrophilic trapping is as follows:

Deprotonation: C₆H₅CH₂N(CH₃)₂ + n-BuLi → 2-LiC₆H₄CH₂N(CH₃)₂ + Butane wikipedia.org

Electrophilic Quench: 2-LiC₆H₄CH₂N(CH₃)₂ + E⁺ → 2-EC₆H₄CH₂N(CH₃)₂ + Li⁺ wikipedia.org

This methodology allows for the synthesis of a variety of 2-substituted derivatives of this compound. wikipedia.org

Stepwise Substitution of Benzylic Protons in Ortho-Metalated Ligands

While directed ortho-metalation primarily involves the deprotonation of the aromatic ring, the benzylic protons of this compound can also exhibit reactivity, particularly under specific conditions. The action of n-butyl- or n-amylsodium on this compound in hexane (B92381) can produce the ortho-metalated species, which may undergo slow isomerization to the benzylic anion. chemistry-chemists.com Phenylsodium or phenylpotassium can directly generate the benzylic anion. chemistry-chemists.com This indicates the potential for stepwise substitution at both the ortho and benzylic positions, allowing for more complex molecular architectures.

Electrochemical Reactivity: Anodic Oxidation Studies

The electrochemical behavior of this compound has been investigated through anodic oxidation studies. sigmaaldrich.comspacefrontiers.org Anodic oxidation involves the removal of electrons from the molecule at the surface of an anode. The mechanism of the electrochemical methoxylation of this compound has been a subject of study. spacefrontiers.org Research on the products and mechanisms of the anodic oxidation of this compound in methanol (B129727) has provided insights into its electrochemical reactivity. acs.org These studies are crucial for understanding the electron transfer processes and the subsequent chemical reactions that the resulting radical cations or other intermediates undergo.

Oxidation in Methanol-Tetra-n-butylammonium Fluoroborate Systems

The anodic oxidation of this compound in a methanol solution containing tetra-n-butylammonium fluoroborate as the electrolyte proceeds via an initial electron transfer from the nitrogen atom to form a cation radical. This primary intermediate is central to the subsequent product formation. The reaction pathway involves the deprotonation of the cation radical, leading to the formation of a neutral radical species. This deprotonation can occur at either the N-methyl group or the benzylic methylene group.

A second electron transfer from the carbon-centered radical results in a cation, which is then susceptible to nucleophilic attack by the methanol solvent. This sequence of electron transfer, proton transfer, and nucleophilic attack ultimately yields methoxylated products. In this specific electrolyte system, where the primary base is the unoxidized amine substrate itself, there is a pronounced preference for the oxidation of the N-methyl groups over the benzylic position. acs.org This selectivity is attributed to the steric hindrance around the benzylic protons, making the methyl protons more accessible to the amine base for abstraction.

The product distribution is highly dependent on the reaction conditions, such as the electrode potential and current density. At lower current densities, the selectivity for attack on the methyl group is even more pronounced. acs.org

Table 1: Product Distribution in the Anodic Oxidation of this compound in Methanol-Tetra-n-butylammonium Fluoroborate acs.org

| Product | Relative Yield (%) |

| N-Methoxymethyl-N-methylbenzylamine | Major |

| α-Methoxy-N,N-dimethylbenzylamine | Minor |

| Benzaldehyde (B42025) | Significant |

| N-Benzyl-N-methylformamide | Trace |

Oxidation in Methanol-Potassium Hydroxide (B78521) Systems

In contrast to the tetra-n-butylammonium fluoroborate system, the anodic oxidation of this compound in a methanol solution containing potassium hydroxide exhibits a marked shift in regioselectivity. The presence of a strong base, the methoxide (B1231860) ion (formed from the reaction of KOH with methanol), alters the deprotonation step of the reaction mechanism. acs.orgresearchgate.net

The initial step remains the one-electron oxidation of the amine to its cation radical. However, the subsequent proton abstraction is carried out by the much stronger and less sterically hindered methoxide ion. This diminishes the kinetic preference for the deprotonation of the methyl group that is observed when the bulky amine substrate acts as the base. Consequently, the product distribution shifts towards a ratio that more closely reflects the statistical availability of the methyl versus benzyl protons (6 methyl protons vs. 2 benzylic protons). acs.org

In this system, the attack on the benzylic position becomes much more competitive with the attack on the methyl groups. The primary products are again α-methoxy-N,N-dimethylbenzylamine (from benzylic attack) and N-methoxymethyl-N-methylbenzylamine (from methyl attack). However, the ratio of these products is significantly different from that observed in the fluoroborate system, with a much higher proportion of the benzylic substitution product. acs.org

The mechanism proceeds through the formation of an aminium cation radical, followed by proton abstraction by the methoxide ion to form a carbon-centered radical. This radical is then oxidized to a cation and subsequently attacked by methanol or methoxide to yield the final methoxylated products. acs.org

Table 2: Comparison of Product Ratios in Different Electrolyte Systems acs.org

| Electrolyte System | Ratio of (Methyl Attack Product) : (Benzyl Attack Product) |

| Methanol-Tetra-n-butylammonium Fluoroborate | High (e.g., ~8.9 : 1 at low current) |

| Methanol-Potassium Hydroxide | Low (e.g., ~4.1 : 1) |

Reactivity with Specific Organic Substrates

Debenzylation Reactions with Aryl Chlorothionoformates

This compound undergoes a facile and efficient debenzylation reaction upon treatment with aryl chlorothionoformates. academicjournals.org This reaction is a variation of the von Braun reaction, where a tertiary amine is cleaved by reaction with cyanogen (B1215507) bromide. In this case, the electrophilic sulfur of the chlorothionoformate group is attacked by the nucleophilic nitrogen of the tertiary amine.

The mechanism involves the initial formation of a quaternary ammonium salt intermediate. The benzyl group, being a good leaving group due to the stability of the resulting benzyl cation (or its equivalent in a concerted displacement), is preferentially cleaved over the methyl groups. academicjournals.org This high selectivity for benzyl group cleavage is a characteristic feature of dealkylation reactions of benzylamines with chloroformate and chlorothionoformate reagents. academicjournals.orgdatapdf.com

The reaction is typically rapid, often reaching completion within minutes at room temperature, and proceeds in high yield. The products of the reaction are the corresponding aryl N,N-dimethylthiocarbamate and benzyl chloride. The ease of cleavage follows the general trend: benzyl > allyl > methyl. academicjournals.org For this compound, the reaction exclusively yields the debenzylated product. academicjournals.org

Dye-Sensitized Photooxygenation Mechanisms (Singlet-Oxygen and Type I Processes)

The dye-sensitized photooxygenation of this compound can proceed through two primary mechanistic pathways: a Type I process involving radical ions and a Type II process involving singlet oxygen. wikipedia.orgnih.govrsc.org

Singlet-Oxygen (Type II) Mechanism: In the Type II pathway, the photosensitizer, upon excitation by light, transfers its energy to ground-state molecular oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂). wikipedia.orgnih.gov this compound can interact with singlet oxygen through both physical quenching and chemical reaction. The chemical reaction leads to oxygenated products. Studies on the closely related benzyldimethylamine have shown that the reaction products are benzaldehyde and N-benzyl-N-methylformamide. nih.gov

Type I Mechanism: In the Type I mechanism, the excited sensitizer (B1316253) interacts directly with the substrate, this compound. This interaction typically involves an electron transfer from the nitrogen lone pair of the amine to the excited sensitizer, generating the this compound radical cation and the sensitizer's radical anion. nih.gov

The amine radical cation can then undergo deprotonation from a carbon alpha to the nitrogen (either a methyl or the methylene group) to form a neutral α-amino radical. This radical can then react with ground-state oxygen to form a peroxy radical, which subsequently leads to the final oxidized products, such as benzaldehyde and formaldehyde (B43269), along with the corresponding secondary amine. nih.govdtic.mil The relative importance of Type I versus Type II mechanisms can depend on the concentrations of the amine and oxygen, as well as the specific properties of the sensitizer used. rsc.org

Cyclopalladation Reaction Mechanisms

Chasing C–H···Pd Interactions in Reactions with Palladium Acetate (B1210297)

The cyclopalladation of this compound with palladium(II) acetate is a classic example of a C-H bond activation reaction, leading to the formation of a stable five-membered palladacycle. researchgate.netacs.orgwikipedia.org The mechanism of this reaction has been the subject of detailed computational and experimental studies, which point towards a concerted metalation-deprotonation (CMD) pathway, also referred to as an ambiphilic metal-ligand activation (AMLA) mechanism. researchgate.netacs.org

A key feature of this mechanism is the formation of transient C-H···Pd interactions, known as agostic interactions, in the transition state. The reaction is initiated by the coordination of the nitrogen atom of the amine to the palladium center. acs.orgnih.gov This brings one of the ortho C-H bonds of the benzyl group into close proximity with the metal.

Computational studies, including Density Functional Theory (DFT) calculations, have elucidated the nature of the transition state. These studies show that as an acetate ligand, acting as an internal base, begins to abstract an ortho-proton, the C-H bond simultaneously coordinates to the electron-deficient palladium center. researchgate.netacs.org This forms a transient, three-center, two-electron C-H···Pd bond. This agostic interaction stabilizes the transition state and facilitates the cleavage of the C-H bond. researchgate.net Natural Bond Orbital (NBO) analysis supports the presence of orbital overlap corresponding to this agostic interaction. researchgate.net

Ligand Coordination and Intermediate Formation in Cyclopalladation

The cyclopalladation of this compound with palladium(II) acetate is a foundational reaction for understanding C-H bond activation, proceeding through distinct stages of ligand coordination and intermediate formation. The process is generally understood to initiate with the coordination of the substrate's directing group to the palladium center, followed by the activation of an ortho C-H bond to form a stable palladacycle.

Research indicates that the reaction mechanism involves several key intermediates. Initially, the nitrogen atom of this compound coordinates to a palladium(II) species. acs.org This coordination is a thermodynamically uphill step but is crucial for enabling the subsequent C-H activation. acs.org While it is widely believed that cyclopalladation proceeds via mononuclear Pd(II) intermediates, competing pathways involving dinuclear "Pd₂(OAc)₄" species can also exist. acs.orgnih.gov

More recent and detailed mechanistic studies, particularly using fluorinated derivatives of this compound, have revealed a more complex landscape of intermediates. nih.govnih.gov Monitoring the reaction of N,N-dimethyl-4-fluorobenzylamine with palladium acetate using ¹H and ¹⁹F NMR spectroscopy has allowed for the identification of multiple transient species. acs.org These studies suggest that the reaction can proceed directly with the trimeric palladium(II) acetate cluster, Pd₃(OAc)₆, leading to higher-order cyclopalladated intermediates. acs.orgnih.gov

Among the identified intermediates are mononuclear complexes such as Pd(OAc)₂(substrate)₂, where the amine is simply N-coordinated to the palladium center. nih.gov Another key intermediate observed contains both an N-coordinated amine moiety and a cyclopalladated motif within the same molecule. acs.orgnih.gov The formation of these various species, including mononuclear, dinuclear, and even trinuclear palladium clusters, is influenced by factors such as the substrate-to-palladium ratio and the solvent used. acs.orgnih.gov

The characterization of these intermediates provides crucial insight into the reaction pathway. Spectroscopic data, such as NMR chemical shifts, are instrumental in distinguishing between the various coordinated and cyclometalated species formed en route to the final palladacycle product.

Table 1: Selected ¹H NMR Spectroscopic Data for Intermediates in the Cyclopalladation of N,N-dimethyl-4-fluorobenzylamine *

| Intermediate Species | Proton | Chemical Shift (δ, ppm) | Description |

| Intermediate 3b | N(CH₃)₂ | 2.33 | N-coordinated substrate |

| CH₂ | 3.66 | N-coordinated substrate | |

| Acetate CH₃ | 1.95 | ||

| Aromatic | 7.19, 7.87 | ||

| Intermediate 4b | N(CH₃)₂ | 2.36 | N-coordinated substrate |

| CH₂ | 3.56 | N-coordinated substrate | |

| Acetate CH₃ | 1.91 | ||

| Aromatic | 7.35, 8.35 | ||

| Intermediate 6b | CH₂ (non-activated) | 3.7, 4.2 | N-coordinated moiety |

| CH₂ (activated) | 3.4, 4.7 | Palladacyclic moiety | |

| Aromatic (non-activated) | 7.15, 7.76 | ||

| Aromatic (activated) | 6.7, 6.85, 7.05 | ||

| Data derived from studies on fluorinated this compound analogs. Source: nih.gov |

Catalytic Applications of N,n Dimethylbenzylamine

Catalysis in Polymerization Processes

N,N-Dimethylbenzylamine (BDMA) serves as a highly effective catalyst in various polymerization processes, primarily due to its tertiary amine structure. atamanchemicals.com Its catalytic activity is instrumental in the production of polyurethanes and the curing of epoxy resins. wikipedia.org The molecule consists of a benzyl (B1604629) group attached to a dimethylamino functional group, which imparts both aromatic and amine reactivity characteristics. atamanchemicals.com

Polyurethane Foam Formation

In the manufacturing of polyurethane (PU) foams, this compound is a widely utilized catalyst that accelerates the critical reactions between polyols and isocyanates. atamanchemicals.com It is effective in producing both flexible and rigid polyurethane foams. atamanchemicals.comsdaoxintong.com The catalyst promotes the urethane (B1682113) (gelling) reaction, which is the formation of the polymer matrix, and helps to create a balance with the blowing (gas-forming) reaction. sdaoxintong.com This balance is crucial for achieving foams with a uniform, fine cell structure and desirable physical properties. atamanchemicals.comsdaoxintong.com BDMA's role ensures an improved foam rise speed and facilitates faster curing times. atamanchemicals.comnewtopchem.com

Table 1: Key Functions of this compound in Polyurethane Foam Production

| Function | Description |

| Catalytic Activity | Accelerates the reaction between isocyanates and hydroxyl groups to form urethane bonds. newtopchem.com |

| Gelling Promotion | Primarily promotes the gelling reaction that forms the main polymer structure. sdaoxintong.com |

| Cell Structure Control | Helps ensure a uniform and fine cell structure in the final foam product. atamanchemicals.comsdaoxintong.com |

| Processability | Improves foam rise speed and reduces overall cure times. atamanchemicals.comnewtopchem.com |

This compound is specifically employed as a catalyst for soft polyester-based polyurethane systems and semisolid foams. atamankimya.com2017erp.com In these formulations, it is particularly effective for systems based on TDI 65/35 (a mixture of toluene (B28343) diisocyanate isomers). 2017erp.com Its application in this context can also improve the effect of impregnation agents on cellulose (B213188) fibers. 2017erp.com

A significant application of this compound in polyurethane foam production is its ability to enhance adhesion between the foam and various substrates. sdaoxintong.com This is particularly important in applications where the foam must bond securely to a liner or frame, such as in appliance manufacturing. google.com The compound acts as both a catalyst and an adhesion promoter.

The mechanisms through which BDMA improves adhesion include:

Adhesion Promotion: The molecule can form hydrogen bonds or coordinate covalent bonds with functional groups on the substrate's surface, which increases the contact area and promotes mechanical interlocking.

Surface Modification: BDMA can alter the surface chemistry of substrates, creating more reactive sites that facilitate stronger bonding, which is especially useful for materials with low surface energy.

Catalytic Effect: By accelerating the curing reactions at the interface, BDMA ensures a more complete and rapid bond formation between the foam and the substrate.

Table 2: Mechanisms of Adhesion Improvement by this compound

| Mechanism | Mode of Action |

| Adhesion Promotion | Forms hydrogen or coordinate covalent bonds with the substrate surface. |

| Surface Modification | Introduces reactive sites on the substrate, enhancing bonding potential. |

| Catalytic Activity | Accelerates reactions at the foam-substrate interface for a stronger bond. |

Epoxy Resin Curing Acceleration

This compound is widely used as a catalyst or accelerator for the curing of epoxy resins. atamanchemicals.comwikipedia.orgtrigon-chemie.com It functions as an effective curing agent that promotes the cross-linking reaction between epoxy monomers and hardeners, such as anhydrides. sdaoxintong.comchemicalbook.com This acceleration significantly reduces the processing time required for epoxy resin production and allows for greater control over the reactivity and pot life of the system. chemicalbook.com The use of BDMA as an accelerator results in cured epoxy resins with high strength, chemical resistance, and thermal stability. chemicalbook.com

The primary mechanism by which this compound accelerates epoxy curing is through its function as a tertiary amine catalyst. It can initiate the ring-opening polymerization of epoxy and anhydride (B1165640) monomers, which otherwise show little reactivity on their own under typical thermal conditions. mdpi.com The catalyst is particularly effective in initiating the homopolymerization of epoxy groups, especially in cures conducted at elevated temperatures. sdaoxintong.com It also effectively accelerates the reaction between epoxy resins and other curing agents, like anhydrides, by activating the anhydride group. sdaoxintong.commdpi.com

The ability of this compound to accelerate curing and enhance final properties makes it a valuable component in various epoxy-based applications. sdaoxintong.comchemicalbook.com

Coatings: In industrial and automotive coating systems, BDMA is used to reduce curing times and enhance film formation. atamanchemicals.comsdaoxintong.com This is crucial for maintaining high production rates. newtopchem.com

Adhesives: BDMA enhances the adhesion properties of epoxy resins, enabling strong and durable bonds with a variety of substrates, including metals, plastics, and composites. chemicalbook.com Its use is advantageous in structural adhesives where bond strength is critical. chemicalbook.com

Composites and Electronics: It is employed in the formulation of composites, electrical potting compounds, and encapsulation materials. sdaoxintong.com In these applications, its ability to promote rapid and thorough curing helps protect sensitive electronic components and ensures the structural integrity of the composite material. newtopchem.comchemicalbook.com

Table 3: Industrial Applications of this compound in Epoxy Systems

| Application | Benefit of Using this compound |

| Coatings | Reduces cure time, enhances film formation. atamanchemicals.comnewtopchem.com |

| Adhesives | Speeds up curing reactions, promotes strong bonding to diverse substrates. atamanchemicals.comchemicalbook.com |

| Composites | Ensures thorough cross-linking for structural integrity. sdaoxintong.comchemicalbook.com |

| Electronics | Used in potting and encapsulation for rapid protection of components. sdaoxintong.comnewtopchem.com |

This compound in Organic Transformation Catalysis

Beyond polymerization, BDMA and its derivatives are instrumental in facilitating a variety of fundamental organic reactions.

A significant application of this compound is its use as a precursor for synthesizing quaternary ammonium (B1175870) salts, which are effective phase transfer catalysts (PTCs). atamankimya.comatamanchemicals.com The tertiary amine of BDMA reacts with alkyl halides through a quaternization reaction to form these salts. wikipedia.org

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium salt, possessing both a hydrophilic ionic head and lipophilic organic substituents, can transport an anionic reactant from the aqueous phase into the organic phase where the reaction occurs. theaic.org This methodology offers numerous advantages, including faster reaction rates, higher yields, and the ability to avoid expensive or hazardous solvents. theaic.org Quaternary ammonium salts derived from precursors like N,N-dimethylaniline and this compound are a major class of PTCs used in various ionic organic reactions, such as alkylations and nucleophilic substitutions. theaic.orggoogle.comepo.org

| Catalyst Type | Precursor | Application | Mechanism of Action |

|---|---|---|---|

| Quaternary Ammonium Salt | This compound | Phase Transfer Catalysis (PTC) | Transports anions between immiscible aqueous and organic phases. |

This compound is identified as a dehydrohalogenating catalyst. atamankimya.com Dehydrohalogenation is an elimination reaction that removes a hydrogen atom and a halogen atom from adjacent carbons in a substrate, typically an alkyl halide, to form an alkene. This reaction requires a base to abstract the proton. As a tertiary amine, BDMA can function as a base to promote this transformation by neutralizing the hydrogen halide (e.g., HCl, HBr) that is eliminated during the reaction. atamankimya.com

In the realm of advanced organic synthesis, this compound is a key component in the formation of highly active organometallic catalysts. Specifically, it is used to create cyclopalladated precatalysts ligated with N-heterocyclic carbenes (NHCs). rsc.orgnih.gov These sophisticated catalyst systems are exceptionally active and versatile for mediating the Heck-Mizoroki reaction, a cornerstone of carbon-carbon bond formation in modern organic chemistry. rsc.orgresearchgate.net

The precatalyst is synthesized in a one-pot reaction involving this compound, a palladium source (PdCl₂), and an NHC precursor. rsc.orgnih.gov The resulting complex demonstrates high stability and remarkable catalytic activity (turnover numbers up to 5.22 x 10⁵) for coupling various aryl halides with alkenes. rsc.orgresearchgate.net While this application falls under organometallic catalysis rather than pure organocatalysis, it showcases the critical role of the this compound scaffold in constructing powerful catalysts for complex organic transformations.

| Catalyst Component | Role | Reaction | Key Features |

|---|---|---|---|

| This compound | Ligand precursor | Heck-Mizoroki Reaction | Forms a stable and highly active cyclopalladated precatalyst. |

Organocatalysis in Multi-Component Cascade Reactions

Synthesis of Tetrahydrobenzo[b]pyrans

This compound serves as an effective organocatalyst for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyrans. clockss.orgresearchgate.net This reaction proceeds via a Knoevenagel-Michael-Thorpe-Ziegler cyclization sequence, involving an aromatic aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate), and dimedone. clockss.orgresearchgate.net The process is typically carried out in ethanol (B145695), a green solvent, at a moderate temperature of 45°C. clockss.orgresearchgate.net

The use of DMBA as a catalyst offers several advantages, including mild reaction conditions, shorter reaction times, high yields, and ease of work-up. clockss.orgresearchgate.net The reusability of the reaction medium further enhances the environmental friendliness of this synthetic protocol. clockss.org

The reaction involves the initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of dimedone. Subsequent intramolecular cyclization and tautomerization lead to the final tetrahydrobenzo[b]pyran product. A variety of aromatic aldehydes can be employed, leading to a diverse range of substituted tetrahydrobenzo[b]pyrans.

Table 1: this compound-catalyzed synthesis of Tetrahydrobenzo[b]pyrans

| Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |

|---|---|---|---|

| 4-ClC6H4CHO | Malononitrile | 10 | 96 |

| 4-BrC6H4CHO | Malononitrile | 15 | 95 |

| 3-NO2C6H4CHO | Malononitrile | 20 | 94 |

| 4-MeC6H4CHO | Malononitrile | 25 | 92 |

| 4-ClC6H4CHO | Ethyl Cyanoacetate | 15 | 93 |

| 4-BrC6H4CHO | Ethyl Cyanoacetate | 20 | 92 |

| 3-NO2C6H4CHO | Ethyl Cyanoacetate | 25 | 90 |

| 4-MeC6H4CHO | Ethyl Cyanoacetate | 30 | 88 |

Synthesis of Dihydropyrano[3,2-c]chromene Derivatives

This compound has also been successfully employed as an organocatalyst in the one-pot, three-component synthesis of dihydropyrano[3,2-c]chromene derivatives. nih.govresearchgate.net This synthesis involves the reaction of an aldehyde, an active methylene compound (malononitrile or ethyl cyanoacetate), and 4-hydroxycoumarin (B602359) in ethanol at 60°C. nih.govresearchgate.net

This base-catalyzed reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization. researchgate.net The methodology is noted for its mild reaction conditions, relatively short reaction times, and straightforward product isolation. nih.govresearchgate.net The use of this compound provides an efficient and accessible route to this class of heterocyclic compounds, which are of significant interest. researchgate.net

The versatility of this method allows for the use of various substituted aldehydes, leading to a library of dihydropyrano[3,2-c]chromene derivatives. The reaction demonstrates good to high yields, making it a practical approach for the synthesis of these valuable compounds.

Table 2: this compound-catalyzed synthesis of Dihydropyrano[3,2-c]chromene Derivatives

| Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |

|---|---|---|---|

| 4-ClC6H4CHO | Malononitrile | 15 | 95 |

| 4-BrC6H4CHO | Malononitrile | 20 | 94 |

| 2-NO2C6H4CHO | Malononitrile | 25 | 93 |

| 4-MeOC6H4CHO | Malononitrile | 30 | 91 |

| 4-ClC6H4CHO | Ethyl Cyanoacetate | 20 | 92 |

| 4-BrC6H4CHO | Ethyl Cyanoacetate | 25 | 91 |

| 2-NO2C6H4CHO | Ethyl Cyanoacetate | 30 | 90 |

| 4-MeOC6H4CHO | Ethyl Cyanoacetate | 35 | 88 |

N,n Dimethylbenzylamine in Advanced Organic Synthesis and Building Block Chemistry

Precursor Chemistry for Quaternary Ammonium (B1175870) Compounds

N,N-Dimethylbenzylamine serves as a critical intermediate for the synthesis of quaternary ammonium compounds (QACs), often referred to as "quats". atamankimya.comguidechem.comchemicalbook.com The formation of these compounds occurs through a process called quaternization, which involves the alkylation of the tertiary amine. wikipedia.orgresearchgate.net In this reaction, the lone pair of electrons on the nitrogen atom of the dimethylamino group attacks an alkylating agent, such as an alkyl halide (e.g., methyl iodide or hexyl bromide), forming a new carbon-nitrogen bond. chemicalbook.comwikipedia.orgsfdchem.com

This reaction transforms the neutral tertiary amine into a positively charged quaternary ammonium salt. wikipedia.org The resulting QACs, which have the general structure [C₆H₅CH₂N(CH₃)₂R]⁺X⁻, are notable for their applications as phase transfer catalysts. chemicalbook.comwikipedia.org As phase transfer catalysts, they facilitate reactions between reactants located in different immiscible phases (such as an aqueous phase and an organic phase) by transporting one reactant across the phase boundary to react with the other. medchemexpress.com This capability is crucial in various industrial and laboratory syntheses. N-Benzyl-N,N-dimethylbenzenaminium chloride is one such QAC used as a phase transfer catalyst in organic synthesis. medchemexpress.com

Synthesis of Complex Organoselenium Compounds, e.g., bis[(N,N-dimethylamino)benzyl] selenide (B1212193)

In the field of organometallic chemistry, this compound is a key starting material for the creation of specialized organoselenium compounds. Specifically, it is used in the synthesis of bis[(N,N-dimethylamino)benzyl] selenide. guidechem.comchemicalbook.comsfdchem.comthomassci.comsigmaaldrich.com This application highlights the amine's utility in constructing more intricate molecular architectures containing selenium. The synthesis leverages the reactivity of the this compound structure to incorporate the selenide functional group, leading to the formation of this complex molecule. thomassci.comsigmaaldrich.com

Intermediate in Pharmaceutical Synthesis and Drug Development

This compound is recognized as a valuable intermediate and building block in the pharmaceutical industry. atamankimya.comchemimpex.commyskinrecipes.com Its molecular framework is incorporated into the synthesis of more complex active pharmaceutical ingredients (APIs). chemimpex.com

The structural motif of this compound is relevant to the development of antihistamine drugs. A closely related compound, 4-Amino-N,N-dimethylbenzylamine, is specified as an important intermediate in the creation of antihistamines and other therapeutic agents. chemimpex.com The synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines, which exhibit antihistaminic activity, involves multiple steps including alkylation and reductive amination to build the final active molecules. nih.gov This demonstrates how amine-containing building blocks are foundational in developing drugs that target histamine (B1213489) receptors.

More broadly, this compound serves as a versatile building block for a variety of amine-containing pharmaceutical compounds. chemimpex.com The presence of the reactive dimethylamino group allows for its incorporation into larger, more complex molecules essential for drug efficacy. myskinrecipes.com Its utility as an intermediate is noted in the synthesis of various drugs, particularly those that feature quaternary ammonium structures. myskinrecipes.com The ability to use this compound to construct specific chemical architectures makes it a staple in organic synthesis aimed at pharmaceutical development. chemimpex.com

Applications in Agrochemical Formulations

The utility of this compound extends into the agrochemical sector, where it is used as an intermediate in the synthesis of various crop protection products. atamankimya.commedchemexpress.comchemimpex.com Its chemical properties make it a suitable precursor for active ingredients in formulations designed to enhance agricultural productivity. medchemexpress.comchemimpex.com

This compound is explicitly identified as an intermediate in the manufacturing of fungicides, herbicides, and insecticides. atamankimya.com It serves as a starting material in the synthesis pathways that produce the active compounds used in these agrochemical products. atamankimya.commedchemexpress.com

| Agrochemical Class | Role of this compound |

| Fungicides | Intermediate in manufacturing |

| Herbicides | Intermediate in manufacturing |

| Insecticides | Intermediate in manufacturing |

Improving Efficacy of Pesticides

This compound (BDMA) and its derivatives play a significant role in the agricultural sector by enhancing the effectiveness of pesticide formulations. nih.govatamankimya.com These compounds are primarily utilized as adjuvants or as intermediates in the synthesis of surfactants for agrochemical applications. nih.govchemicalbook.com The inclusion of BDMA-related molecules in pesticide formulations helps to improve the dispersion of the active ingredients, ensuring a more uniform application. nih.gov